Cannabigerolic acid
Description
Foundational Precursor Role within Phytocannabinoid Biosynthesis
Cannabigerolic acid is the central node in the biosynthetic pathway of major cannabinoids. researchgate.netnih.govresearchgate.net Its formation and subsequent conversion are a cascade of enzymatic reactions that occur primarily within the glandular trichomes of the cannabis plant. emeraldbayextracts.comresearchgate.netresearchgate.net The process begins with the combination of two precursor molecules: olivetolic acid (OA) and geranyl pyrophosphate (GPP). researchgate.netresearchgate.netnih.govmdpi.com
An enzyme known as this compound synthase (CBGAS), which is an aromatic prenyltransferase, catalyzes the alkylation of olivetolic acid with geranyl pyrophosphate to produce CBGA. mdpi.comresearchgate.netnih.gov Once synthesized, CBGA serves as the direct substrate for a suite of enzymes called oxidocyclases, which guide the pathway toward different classes of cannabinoids. cannactiva.comresearchgate.net
The primary enzymatic conversions of CBGA are:
Tetrahydrocannabinolic acid (THCA) synthase facilitates an oxidative cyclization of CBGA to form THCA, the acidic precursor to THC. wikipedia.orgresearchgate.netresearchgate.net
Cannabidiolic acid (CBDA) synthase acts on CBGA to produce CBDA, the acidic precursor to CBD. wikipedia.orgresearchgate.netresearchgate.netpharm.or.jp
Cannabichromenic acid (CBCA) synthase converts CBGA into CBCA, the precursor to cannabichromene (B1668259) (CBC). wikipedia.orgcannactiva.comresearchgate.net
These acidic cannabinoids (THCA, CBDA, CBCA) are the forms predominantly found in fresh cannabis biomass. nih.gov They are later converted to their neutral, pharmacologically active counterparts (THC, CBD, CBC) through a non-enzymatic process called decarboxylation, which is typically induced by heat or light. cannactiva.comresearchgate.netnih.gov Therefore, the initial concentration and availability of CBGA are determining factors for the final cannabinoid profile of a given cannabis plant. jointcommerce.com
Table 1: Enzymatic Conversion of this compound (CBGA)
| Precursor | Enzyme | Product |
|---|---|---|
| This compound (CBGA) | THCA Synthase | Tetrahydrocannabinolic acid (THCA) |
| This compound (CBGA) | CBDA Synthase | Cannabidiolic acid (CBDA) |
| This compound (CBGA) | CBCA Synthase | Cannabichromenic acid (CBCA) |
Academic Significance in Cannabis Plant Biology and Metabolomics
The pivotal role of CBGA in biosynthesis makes it a compound of immense academic significance for understanding the biology and chemical makeup of the cannabis plant. oup.comnih.gov In the field of cannabis metabolomics—the scientific study of the chemical processes involving metabolites—CBGA is a key focal point for deciphering the plant's complex chemical diversity. nih.gov
Research into the genetic and enzymatic controls of CBGA production and conversion provides fundamental insights into why different cannabis strains (chemotypes) produce vastly different cannabinoid profiles. cannactiva.compharm.or.jp The expression levels of THCA synthase versus CBDA synthase, for example, determine whether a plant will be THC-dominant or CBD-dominant, and this enzymatic competition traces directly back to CBGA as the common substrate. researchgate.netpharm.or.jp Consequently, the amount of CBGA in a young plant can be a critical indicator for predicting the ultimate yield of specific cannabinoids, a metric of high value for both agricultural and pharmaceutical applications. jointcommerce.com
Furthermore, the study of CBGA's biosynthetic pathway is foundational to the burgeoning field of synthetic biology aimed at cannabinoid production. nih.gov Researchers are actively investigating how to replicate and optimize the synthesis of CBGA and other cannabinoids in microorganisms like Escherichia coli and yeast. mdpi.comoup.comnih.gov This approach could offer a more sustainable, scalable, and controlled method of producing specific cannabinoids compared to traditional plant cultivation. mdpi.com Such research involves identifying and engineering the core enzymes, like CBGA synthase, to enhance their efficiency and yield, setting the stage for the future of cannabinoid production. oup.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEZIOZEUUMJME-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315426 | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25555-57-1 | |
| Record name | Cannabigerolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25555-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cannabigerolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025555571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-2,4-dihydroxy-6-pentylbenzoic acid | |
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| Record name | CANNABIGEROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80I4ZM847Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthetic Pathways and Enzymology of Cannabigerolic Acid
Key Enzymatic Catalysis in CBGA Formation
The formation of CBGA is critically dependent on the activity of a specific prenyltransferase enzyme. This enzyme is often referred to as CBGA synthase (CBGAS) or, more formally, geranylpyrophosphate:olivetolate geranyltransferase (GOT). researchgate.netresearchgate.netgoogle.com This enzyme transfers the geranyl moiety from GPP to the highly nucleophilic resorcinol (B1680541) core of OLA. nih.gov Several prenyltransferase enzymes have been identified and studied for their ability to catalyze this reaction, including CsPT4 from C. sativa and even enzymes from other plants like Humulus lupulus (hops). nih.gov The catalytic action of this enzyme is the final and committing step in CBGA synthesis. Once formed, CBGA serves as the direct substrate for other enzymes, such as THCA synthase, CBDA synthase, and CBCA synthase, which convert it into the diverse array of acidic cannabinoids found in the plant. wikipedia.orgwikipedia.org
Data Tables
Table 1: Key Enzymes in Cannabigerolic Acid Biosynthesis
| Enzyme Name | Abbreviation | Function | Pathway |
|---|---|---|---|
| Tetraketide Synthase | TKS | Catalyzes the condensation of hexanoyl-CoA and 3x malonyl-CoA to form a linear tetraketide intermediate. nih.govcannabisclinicians.org | Polyketide Pathway |
| Olivetolic Acid Cyclase | OAC | Catalyzes the aldol (B89426) cyclization of the tetraketide intermediate to form olivetolic acid (OLA). researchgate.netpnas.org | Polyketide Pathway |
| Geranyl Diphosphate (B83284) Synthase | GPPS | Catalyzes the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). nih.govresearchgate.net | MEP Pathway |
Table 2: Precursors and Intermediates in CBGA Biosynthesis
| Compound Name | Abbreviation | Role | Originating Pathway |
|---|---|---|---|
| Hexanoyl-CoA | - | Starter unit for OLA synthesis. nih.gov | Fatty Acid Metabolism |
| Malonyl-CoA | - | Extender units for OLA synthesis. nih.gov | Fatty Acid Metabolism |
| Olivetolic Acid | OLA | Polyketide precursor of CBGA. researchgate.netresearchgate.net | Polyketide Pathway |
| Isopentenyl Diphosphate | IPP | Five-carbon building block for GPP. researchgate.netresearchgate.net | MEP Pathway |
| Dimethylallyl Diphosphate | DMAPP | Five-carbon building block for GPP. researchgate.netresearchgate.net | MEP Pathway |
| Geranyl Diphosphate | GPP | Terpenoid precursor of CBGA. researchgate.netnih.gov | MEP Pathway |
Geranyl-Pyrophosphate:Olivetolate Geranyltransferase (GOT) Activity
The synthesis of this compound is catalyzed by an aromatic prenyltransferase known as geranyl-pyrophosphate:olivetolate geranyltransferase (GOT). uniprot.orgqmul.ac.uk This enzyme facilitates the transfer of a geranyl group from geranyl diphosphate (GPP) to olivetolic acid (also known as 2,4-dihydroxy-6-pentylbenzoate), resulting in the formation of CBGA and diphosphate. researchgate.netuniprot.orgqmul.ac.uk This C-alkylation reaction is a crucial step in the cannabinoid biosynthetic pathway. researchgate.netnih.gov
Research has identified specific enzymes in C. sativa that perform this function, such as CsPT1 and CsPT4. nih.govoup.com The native plant enzyme is predicted to be a transmembrane protein with a plastid targeting signal. nih.gov Optimal activity for the native GOT enzyme has been observed at a neutral pH of 7.0 and a temperature of 30 degrees Celsius. uniprot.org While the enzyme primarily uses GPP, it can also utilize neryl diphosphate as a substrate to form cannabinerolate, a cis-isomer of CBGA. qmul.ac.uk
This compound Synthase (CBGAS) Mechanism
The term this compound Synthase (CBGAS) describes the enzymatic function that produces CBGA. cannactiva.commdpi.com The core mechanism is a Friedel-Crafts alkylation, where the geranyl group from GPP is attached to the C3 position of the olivetolic acid ring. nih.gov This reaction is foundational, as CBGA serves as the substrate for several other key enzymes in the pathway. frontiersin.orgcannactiva.comacs.org The availability of the precursors, olivetolic acid and geranyl pyrophosphate, directly influences the rate of CBGA production. jointcommerce.com The entire process is a convergence of the polyketide pathway, which produces olivetolic acid, and the isoprenoid pathway, which supplies GPP. nih.gov
Microbial Prenyltransferase NphB in Heterologous CBGA Synthesis
In the field of synthetic biology, the microbial aromatic prenyltransferase NphB from Streptomyces sp. is frequently used as a substitute for the native plant GOT for producing CBGA in heterologous systems like E. coli and yeast. frontiersin.orgacs.orgacs.org NphB is favored because it is a soluble enzyme, making it easier to work with in recombinant microbial expression systems compared to the membrane-bound plant enzymes. frontiersin.orgacs.org
However, wild-type NphB is promiscuous and lacks regioselectivity. acs.org When catalyzing the reaction between olivetolic acid and GPP, it produces both the desired CBGA and a significant amount of a by-product, 2-O-geranyl-olivetolic acid (2-O-GOA), where the geranyl group is attached to an oxygen atom instead of a carbon. nih.govacs.orgmdpi.com To overcome this limitation, researchers have employed computational modeling and structure-guided mutagenesis to engineer NphB variants with improved activity and selectivity for CBGA production. frontiersin.orgmdpi.comnih.gov These engineering efforts have successfully identified key amino acid residues for mutation, leading to variants with dramatically increased catalytic efficiency and near-exclusive production of CBGA. nih.govrsc.org For instance, a double mutant (G286S/Y288A) and a quadruple mutant (V49W/S214H/A232S/Y288P) have shown significantly enhanced regioselectivity and catalytic rates. nih.govrsc.org
| NphB Variant | Key Mutations | Reported Improvement | Reference |
|---|---|---|---|
| NphB* | G286S/Y288A | Identified as highly potent for specific CBGA synthesis over the 2-O-GOA byproduct. | nih.gov |
| Engineered Triple Mutant | Not specified | Achieved a 7-fold increase in CBGA production. | nih.gov |
| Valliere et al. Mutant | Y288A/G286S | Produces CBGA exclusively with a 1000-fold improvement in catalytic efficiency. | nih.gov |
| Engineered Quadruple Mutant | V49W/S214H/A232S/Y288P | Showed a 50,000-fold increase in kcat/Km value with olivetolic acid, demonstrating high activity and regioselectivity. | rsc.org |
Subsequent Enzymatic Diversification of CBGA to Major Cannabinoid Acids
Once synthesized, this compound stands at a metabolic crossroads, serving as the direct precursor to the three primary cannabinoid acids found in Cannabis sativa. mdpi.comresearchgate.netwikipedia.org This diversification is accomplished through the action of three distinct, FAD-dependent oxidocyclase enzymes that share significant amino acid sequence homology. researchgate.netnih.gov Each synthase catalyzes the oxidative cyclization of the monoterpene moiety of CBGA to form a specific acidic cannabinoid. mdpi.comnih.gov
Tetrahydrocannabinolic Acid Synthase (THCAS) Action
Tetrahydrocannabinolic acid synthase (THCAS) is a flavoprotein that catalyzes the oxidative cyclization of CBGA to form tetrahydrocannabinolic acid (THCA), the acidic precursor to the primary psychoactive compound in cannabis. wikipedia.orgoup.comuniprot.org The reaction involves a hydride transfer from CBGA to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, which facilitates the cyclization of the monoterpene portion of the molecule. wikipedia.orgnih.gov This process also produces hydrogen peroxide (H₂O₂) as a byproduct. oup.comuniprot.org The presence and activity of THCAS are defining characteristics of "drug-type" C. sativa varieties. wikipedia.org The enzyme is expressed in the plant's glandular trichomes and secreted into the storage cavity, which may be a self-defense mechanism, as both THCA and hydrogen peroxide are cytotoxic. oup.comwikiwand.com
Cannabidiolic Acid Synthase (CBDAS) Action
Cannabidiolic acid synthase (CBDAS) is an oxidase enzyme that catalyzes the stereospecific oxidative cyclization of CBGA into cannabidiolic acid (CBDA). wikipedia.orguniprot.orgnih.gov CBDA is the major cannabinoid found in fiber-type cannabis varieties. nih.govresearchgate.net The mechanism of CBDAS is very similar to that of THCAS, involving a covalently bound FAD cofactor and molecular oxygen to perform the oxidocyclization reaction. wikipedia.orgnih.govnih.gov The two enzymes share considerable structural and functional properties and are believed to have evolved from a common ancestral gene. nih.govnih.gov CBDAS has an optimal pH of 5.0 for its catalytic activity. wikipedia.org
Cannabichromenic Acid Synthase (CBCAS) Action
Cannabichromenic acid synthase (CBCAS) is the third key oxidocyclase that acts on CBGA. researchgate.netuniprot.org It catalyzes the oxidative cyclization of CBGA to produce cannabichromenic acid (CBCA). uniprot.orgcibdol.com Like its counterparts, THCAS and CBDAS, CBCAS is involved in the biosynthesis of terpenophenolic natural products. uniprot.org The enzyme can also use cannabinerolic acid (the cis-isomer of CBGA) as a substrate. uniprot.org The expression levels of CBCAS, along with THCAS and CBDAS, are crucial in determining the final cannabinoid profile of a given Cannabis plant. nih.gov Engineering efforts have focused on expressing CBCAS in microorganisms like Saccharomyces cerevisiae to enable heterologous production of CBCA. acs.org
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Enzyme Class |
|---|---|---|---|---|
| Geranyl-pyrophosphate:olivetolate geranyltransferase | GOT | Geranyl pyrophosphate, Olivetolic acid | This compound (CBGA) | Aromatic Prenyltransferase |
| Microbial Prenyltransferase NphB | NphB | Geranyl pyrophosphate, Olivetolic acid | CBGA, 2-O-geranyl-olivetolic acid | Aromatic Prenyltransferase |
| Tetrahydrocannabinolic Acid Synthase | THCAS | This compound (CBGA) | Tetrahydrocannabinolic acid (THCA), H₂O₂ | Oxidocyclase (Flavoprotein) |
| Cannabidiolic Acid Synthase | CBDAS | This compound (CBGA) | Cannabidiolic acid (CBDA) | Oxidocyclase (Flavoprotein) |
| Cannabichromenic Acid Synthase | CBCAS | This compound (CBGA) | Cannabichromenic acid (CBCA) | Oxidocyclase |
Genetic and Molecular Regulation of CBGA Synthesis
The biosynthesis of this compound (CBGA), the central precursor to the major cannabinoids, is a tightly regulated process governed by the expression of specific genes and the activity of their encoded enzymes. google.comcdnsciencepub.com This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the engineering of enzymes for enhanced production and the specific cellular machinery within the plant.
Gene Expression of Biosynthetic Enzymes in Cannabis sativa
The production of CBGA in Cannabis sativa is primarily dictated by the expression levels of genes encoding the enzymes in its biosynthetic pathway. This pathway begins with the formation of olivetolic acid (OLA) and geranyl pyrophosphate (GPP). cdnsciencepub.com Key genes involved include those for olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC), which produce OLA. cdnsciencepub.com The crucial step of condensing OLA with GPP is catalyzed by an aromatic prenyltransferase, also known as CBGA synthase (CBGAS). mdpi.complos.org
Research indicates that the expression of these essential genes—OLS/TKS, OAC, and prenyltransferase (PT)—is highly localized and temporally regulated. nih.gov Transcriptomic analyses consistently show that the expression of these genes is most abundant in the glandular trichomes of female flowers. nih.govbiorxiv.orggoogle.com This is consistent with the observation that cannabinoids accumulate at high levels in these specialized structures. nih.govfrontiersin.orgnih.gov
Enzyme Engineering for Enhanced CBGA and Derivative Production
Site-directed mutagenesis has been successfully employed to create NphB variants with dramatically improved regioselectivity and catalytic activity for CBGA production. acs.orgmdpi.com By targeting amino acid residues within the enzyme's active site, researchers have been able to favor the specific reaction that forms CBGA. acs.orgmdpi.com
Below is a data table summarizing key findings from NphB engineering studies.
| Enzyme Variant | Mutation(s) | Key Improvement(s) | Fold Increase in Yield/Activity | Reference(s) |
| NphB | Y288A_G286S | Improved kinetics and near-exclusive production of CBGA. | 21-fold increase in CBGA titer. | mdpi.commdpi.com |
| NphB | Y288V_A232S | Dramatically improved kinetics for OLA. | - | mdpi.commdpi.com |
| NphB | V49W/Y288P | High regioselectivity (exclusive CBGA production) and improved yield. | 13.6-fold yield improvement. | acs.org |
| NphB | W3 Mutant | Enhanced catalytic efficiency for CBGA production. | 10.3-fold enhancement. | mdpi.com |
These engineered variants are crucial for developing efficient biocatalytic processes for cannabinoids. researchgate.net
Rational enzyme design, guided by computational methods, has become an indispensable tool for engineering enzymes like NphB. nih.govnais.net.cnresearchgate.net This approach relies on understanding the three-dimensional structure of the enzyme and its interaction with substrates at an atomic level. nais.net.cn
The process typically begins with obtaining a protein crystal structure, either through experimental methods or increasingly accurate prediction models like AlphaFold. researchgate.netnih.gov Computational tools such as molecular docking and molecular dynamics (MD) simulations are then used to model how the substrate (e.g., OLA) binds within the enzyme's active site. acs.orgnais.net.cn These simulations can reveal key interactions, such as hydrogen-bonding networks and hydrophobic interactions, that govern the enzyme's activity and selectivity. acs.orgmdpi.com
By analyzing these models, researchers can identify specific amino acid residues to target for mutation. acs.orgacs.org Computational mutagenesis tools can predict the likely effect of changing one amino acid to another, allowing for the in silico screening of hundreds of potential variants. acs.org This significantly reduces the time and labor required for experimental screening. nais.net.cn This structure-guided approach has successfully led to the discovery of NphB variants with superior performance for CBGA production, demonstrating the power of combining computational design with experimental validation. acs.orgacs.org
Heterologous Expression Systems for CBGA Bioproduction (e.g., Yeast, E. coli)
The development of heterologous expression systems, primarily in the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, represents a promising alternative to agricultural production of cannabinoids. researchgate.netnih.govmdpi.com These microbial "factories" can be engineered to produce CBGA and other cannabinoids from simple sugars in a controlled fermentation process. mdpi.comazolifesciences.com
Reconstructing the entire CBGA biosynthetic pathway in a microorganism is a complex undertaking. It requires the introduction and functional expression of multiple genes, including those for producing the precursors OLA and GPP. oup.comnih.gov In S. cerevisiae, researchers have successfully engineered the mevalonate (B85504) (MVA) pathway to enhance GPP supply and expressed the Cannabis genes TKS and OAC to produce OLA. oup.commdpi.com By then introducing a prenyltransferase, these engineered yeast strains can produce CBGA. researchgate.net Feeding exogenous OLA to yeast strains expressing an engineered prenyltransferase has resulted in CBGA titers of up to 200–300 mg/L. mdpi.comresearchgate.net
E. coli has also been engineered for CBGA production. oup.comnih.gov Researchers have demonstrated a proof-of-concept synthetic biology platform for CBG and CBGA biosynthesis in E. coli by expressing an engineered prenyltransferase (AtaPT) along with genes for OLA synthesis. oup.comnih.gov While functional expression of some Cannabis enzymes, like the terminal synthases, can be challenging in prokaryotic hosts like E. coli, the pathway to CBGA is feasible. researchgate.netnih.gov Yields of 1.2 mg/L of CBGA have been reported in E. coli by feeding the precursors OLA and GPP. mdpi.comresearchgate.net
These microbial systems offer a scalable and sustainable method for producing pure cannabinoids, avoiding the agricultural complexities and inconsistencies of plant cultivation. nih.gov
Subcellular Localization of CBGA Biosynthesis in Glandular Trichomes
In Cannabis sativa, the biosynthesis and accumulation of CBGA and other cannabinoids are confined to specialized epidermal structures called glandular trichomes. frontiersin.orgnih.govjournal-jams.org These are most abundant on the female flowers. frontiersin.orgjournal-jams.org Of the different types of trichomes, the capitate-stalked variety is the primary site of cannabinoid production. plos.orgfrontiersin.org
The biosynthesis itself occurs within the secretory disk cells that form the base of the trichome head. plos.orgfrontiersin.orgnih.gov The initial precursors are synthesized in different cellular compartments. GPP is produced via the MEP pathway, which occurs in plastids. cdnsciencepub.com The assembly of OLA from hexanoyl-CoA and malonyl-CoA also takes place within these secretory cells. nih.gov
The key prenylation step, where OLA and GPP are combined to form CBGA, is catalyzed by CBGA synthase (prenyltransferase). plos.orgnih.gov This enzyme is localized in the plastids of the secretory disk cells. nih.gov Once synthesized, CBGA is transported out of the secretory cells and accumulates in a subcuticular cavity, an extracellular storage space located between the disk cells and the cuticle of the trichome head. frontiersin.orgnih.govyoutube.com It is within this hydrophobic, resin-filled cavity that CBGA serves as the substrate for the final enzymatic steps, where THCAS, CBDAS, or CBCAS convert it into THCA, CBDA, or CBCA, respectively. plos.orgyoutube.com This compartmentalization separates the synthesis and storage of these potentially cytotoxic compounds from the plant's primary metabolism. frontiersin.org
Molecular Pharmacology and Cellular Mechanisms of Cannabigerolic Acid Action
Interaction with Endocannabinoid System Elements
The endocannabinoid system (ECS) is a complex network involved in regulating various physiological processes, including mood, pain perception, and inflammation. cannabiscareer.com It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.
While the decarboxylated form, cannabigerol (B157186) (CBG), is known to interact with CB1 and CB2 receptors, often as a weak partial agonist, CBGA's interaction with these receptors is considered less direct and less studied compared to other cannabinoids like CBD. cannabiscareer.comcannabiscareer.comnih.gov Some studies suggest that CBGA has very low affinity for both CB1 and CB2 receptors. researchgate.netunife.it However, its role as a precursor to cannabinoids that do interact with these receptors is significant within the ECS. cannabiscareer.com
CBGA may influence endocannabinoid signaling pathways. Research indicates that CBGA can modulate the expression of proteins along the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to various stimuli, including inflammation. mdpi.com Furthermore, CBGA's anti-inflammatory effect in certain cell types was shown to be significantly reverted by inhibiting the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide (B1667382) (AEA), suggesting a role for endogenous AEA levels in mediating some of CBGA's effects. mdpi.com
Ligand Activity at Non-Cannabinoid Receptors and Ion Channels
Beyond the classical cannabinoid receptors, CBGA has demonstrated activity at other crucial molecular targets, including nuclear receptors and ion channels.
Studies have identified CBGA as a dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netnih.govcbd-alchemy.com PPARs are ligand-activated transcription factors that play fundamental roles in energy homeostasis, lipid metabolism, and inflammation. researchgate.netnih.govprojectcbd.org Activation of PPARα and PPARγ can influence the expression of genes involved in fatty acid utilization and glucose metabolism. projectcbd.orgwikipedia.org This dual agonism suggests a potential mechanism by which CBGA could impact metabolic processes. researchgate.netnih.govcbd-alchemy.com
Research findings supporting CBGA's PPARα/γ agonism include in silico studies predicting binding modes to the ligand-binding domains of these receptors, which were subsequently validated by in vitro luciferase functional assays. researchgate.netnih.gov These studies observed effects on downstream gene transcription in adipocytes and hepatocytes, confirming CBGA's actions as functional dual agonists. researchgate.netnih.gov
Data on the agonistic activity of CBGA on PPARs:
| Compound | Receptor | Activity | Reference |
| Cannabigerolic acid (CBGA) | PPARα | Agonist | researchgate.netnih.gov |
| This compound (CBGA) | PPARγ | Agonist | researchgate.netnih.gov |
CBGA has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. oup.comoup.comnih.govcannabisclinicians.orgqueens.org TRPM7 is a channel-kinase that plays roles in various cellular functions, including ion homeostasis, cell growth, and survival. researchgate.net Inhibition of TRPM7 by CBGA has been observed in various cell types, including HEK293 cells and native TRPM7 channels in a B lymphocyte cell line. oup.comoup.comcannabisclinicians.org
Detailed research findings indicate that CBGA is among the most potent cannabinoids tested in suppressing TRPM7 activity. oup.comoup.comcannabisclinicians.org The inhibitory effect of CBGA on TRPM7 currents is influenced by intracellular levels of free Mg²⁺ and Mg·ATP, being sensitized by their presence. oup.comoup.com
Data on the effect of CBGA on TRPM7 channel activity:
| Cannabinoid | Effect on TRPM7 Currents (at 10 µM) | Reference |
| CBGA | Strongest inhibitory effect | oup.comoup.com |
| Other tested cannabinoids | Varying degrees of suppression | oup.comoup.com |
Crucially, the inhibitory effect of CBGA on TRPM7 requires a functional kinase domain of the channel. oup.comoup.comcannabisclinicians.orgqueens.orgresearchgate.net Studies using kinase-deficient TRPM7 mutants have shown that CBGA is less effective or completely ineffective at inhibiting TRPM7 currents when the kinase domain is not functional. oup.com This indicates that the interaction or mechanism by which CBGA inhibits the channel is dependent on the presence and activity of the TRPM7 kinase domain. The binding of Mg·ATP and/or Mg²⁺ to the kinase domain is suggested to be crucial for enabling CBGA-mediated modulation of TRPM7 currents. oup.com
Transient Receptor Potential Melastatin 7 (TRPM7) Channel Inhibition
Modulation by Intracellular ATP, Mg²⁺, and Ca²⁺
The activity of certain ion channels modulated by CBGA, such as the Transient Receptor Potential Melastatin 7 (TRPM7) channel, is known to be influenced by intracellular levels of ATP, Mg²⁺, and Ca²⁺. Research indicates that the inhibitory effect of CBGA on TRPM7 is sensitized by intracellular Mg·ATP and free Mg²⁺. Conversely, increases in intracellular Ca²⁺ concentration reduce the efficacy of CBGA-mediated inhibition of TRPM7. oup.comoup.comnih.govnih.govcannabisclinicians.org This modulation by intracellular ions suggests a complex interplay between CBGA and the cellular environment in regulating channel function. The inhibitory effect of CBGA on TRPM7 requires a functional kinase domain of the channel, and the modulation by Mg²⁺ and Mg·ATP appears to occur through this domain. oup.comoup.comnih.govnih.govcannabisclinicians.org
Store-Operated Calcium Entry (SOCE) Suppression via Calcium Release-Activated Calcium (CRAC) Channels
CBGA has been identified as a potent inhibitor of store-operated calcium entry (SOCE). oup.comoup.comsaspublishers.comresearchgate.netnih.govqueens.orgoup.comresearchgate.netqueens.org SOCE is a critical calcium influx pathway in various cell types, including immune cells, and is mediated by Calcium Release-Activated Calcium (CRAC) channels. saspublishers.comresearchgate.netnih.govoup.comresearchgate.netqueens.org Depletion of calcium stores in the endoplasmic reticulum triggers the activation of CRAC channels, leading to calcium influx into the cell. saspublishers.comnih.gov Studies have demonstrated that CBGA suppresses SOCE by directly blocking CRAC channel currents. saspublishers.comresearchgate.netnih.govoup.comresearchgate.netqueens.org This inhibition is dose-dependent, with CBGA showing high potency in blocking CRAC currents. saspublishers.comoup.comqueens.org The suppression of SOCE by CBGA has been linked to downstream effects, including a decrease in the activation of Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for immune cell activation and cytokine production. researchgate.netnih.govoup.comresearchgate.net
Modulation of Other Transient Receptor Potential (TRP) Channels
Beyond TRPM7 and CRAC channels, CBGA has been shown to modulate the activity of other Transient Receptor Potential (TRP) channels. TRP channels are a diverse group of cation channels involved in sensing a wide range of stimuli, including temperature, pressure, and chemicals. nih.govresearchgate.netacs.org Research indicates that acidic cannabinoids, including CBGA and cannabidiolic acid (CBDA), can activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, albeit to a lesser extent than some other cannabinoids like tetrahydrocannabivarin (B162180) (THCV) and cannabigevarin (CBGV). nih.govnih.govresearchgate.net TRPV1 is known to be involved in the detection of painful stimuli, heat, and acid pH. nih.govacs.orgavma.org Additionally, CBGA has been found to interact with TRPV3 and TRPV4 channels, primarily by desensitizing them to the action of certain agonists rather than directly activating them. acs.orgacs.orgresearchgate.net Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Melastatin 8 (TRPM8) are also targets of cannabinoids, with acidic cannabinoids like CBDA and CBGA showing potent inhibition of TRPM8 channels. nih.govnih.govresearchgate.net
Enzymatic Targets and Downstream Molecular Effects
CBGA also interacts with various enzymes, influencing pathways involved in inflammation and metabolic processes.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are important mediators of inflammation. scispace.com Studies have investigated the effects of various cannabinoids, including CBGA, on COX activity. Research suggests that CBGA can inhibit both COX-1 and COX-2 enzyme activity. scispace.comnih.govjst.go.jptargetmol.comresearchgate.net While some studies indicate that CBG (the decarboxylated form of CBGA) is a weak inhibitor of COX-1 and COX-2, other research, including studies on acidic cannabinoids like CBDA, which shares structural features with CBGA, highlights the importance of the carboxylic acid moiety for COX-2 inhibition. wikipedia.orgresearchgate.netnih.govscottpalmermd.com
The following table summarizes some findings on the inhibitory effects of CBGA and other cannabinoids on COX enzymes:
| Compound | Target Enzyme | Inhibition Percentage / IC₅₀ Value | Reference |
| CBGA | COX-1 | > 30% (at 6.25 x 10⁻⁵ M) | nih.gov |
| CBGA | COX-2 | > 30% (at 6.25 x 10⁻⁵ M) | nih.gov |
| CBG | COX-1 | 30% (at 25,000 nM) | wikipedia.org |
| CBG | COX-2 | 30% (at 25,000 nM) | wikipedia.org |
| CBDA | COX-2 | IC₅₀ ~ 2 µM (selective inhibition) | researchgate.netresearchgate.netnih.govscottpalmermd.com |
| CBDA | COX-1 | Weaker inhibition than COX-2 | researchgate.netresearchgate.netnih.gov |
Note: IC₅₀ values represent the concentration required for 50% inhibition.
Aldose Reductase Enzyme Inhibition
Aldose reductase (ALR2) is an enzyme involved in the polyol pathway and plays a significant role in the development of diabetic complications. researchgate.netnih.gov Inhibition of aldose reductase is considered a therapeutic strategy for preventing or mitigating these complications. researchgate.netnih.gov Studies, including molecular docking analyses and in vitro experiments, have demonstrated that extracts from Cannabis sativa chemotypes with high content of CBGA can significantly inhibit aldose reductase activity. researchgate.netnih.govgoogle.comx-mol.comuniversiteitleiden.nl Acidic cannabinoid-rich fractions, including those containing CBGA, showed greater inhibitory activity compared to other fractions. researchgate.netnih.gov Molecular docking studies suggest a stable interaction between cannabinoid acids and the active site of ALR2. researchgate.netnih.gov
Impact on Oxidative Stress Markers and Pathways
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants frontiersin.org. This imbalance can lead to cellular damage and is implicated in the pathogenesis of various diseases frontiersin.org.
Preclinical studies, including computer simulations, suggest that CBGA may possess inhibitory effects on oxidative stress legrossisteducbd.fr. One study indicated that CBGA could inhibit an enzyme that contributes significantly to oxidative stress associated with heart problems, suggesting its potential in preventing and treating diabetic complications legrossisteducbd.fr.
Research comparing the antioxidant activity of various cannabinoids, including CBGA, has been conducted using spectrophotometric methods such as ABTS, DPPH, ORAC, beta-carotene (B85742) CUPRAC, and FRAP assays nih.govresearchgate.netrealmofcaring.org. These studies demonstrate that CBGA, along with other cannabinoids, exhibits antioxidant activity by scavenging free radicals, preventing oxidation, and reducing metal ions nih.govresearchgate.netrealmofcaring.org. The intensity of this activity can be comparable to that of Vitamin E nih.govrealmofcaring.org. The antioxidant capacity of cannabinoids is attributed, in part, to the presence of phenolic groups and double bonds which can transfer electrons nih.govrealmofcaring.org.
While the decarboxylated form, cannabigerol (CBG), has been more extensively studied for its antioxidant effects, including the reduction of reactive oxygen species in various cell types and potential modulation of the Nrf2 pathway, research specifically on CBGA's direct interaction with these pathways is still developing nih.govresearchgate.netmdpi.commdpi.commdpi.comnih.govconsensus.appnih.gov. Studies on CBG have shown it can counteract oxidative stress and regulate redox balance, potentially through direct interaction with redox system components or indirectly via CB2 receptor activation researchgate.netnih.gov. CBG has also been shown to modulate the expression of superoxide (B77818) dismutase-1 (SOD-1), an important antioxidant enzyme nih.govnih.gov.
The presence of the carboxylic acid group in acidic cannabinoids like CBGA may influence their antioxidant power compared to their neutral counterparts realmofcaring.org.
Preclinical Therapeutic Potential and in Vivo Research on Cannabigerolic Acid
Anti-inflammatory and Antioxidant Efficacy
CBGA has demonstrated potential as an anti-inflammatory and antioxidant agent in preclinical settings cannabiscareer.comnih.govgetsoul.comemeraldbayextracts.comresearchgate.netfrontiersin.org. These properties are being investigated for their relevance in various disease models.
Attenuation of Kidney Inflammation and Injury Models
Research has specifically investigated the effects of CBGA in models of kidney inflammation and injury. In a cisplatin-induced model of acute kidney injury in mice, CBGA was found to protect the kidney from nephrotoxicity nih.govoup.comoup.combrainlife.orgresearchgate.netnih.gov. Studies showed that CBGA strongly suppressed the mRNA expression of inflammatory cytokines in this model nih.govoup.comoup.comresearchgate.net. This suggests a significant anti-inflammatory effect contributing to the observed renal protection. Both CBGA and cannabidiol (B1668261) (CBD) prevented the reduction of urine output volume in this model, indicating maintenance of kidney function nih.gov. Importantly, CBGA demonstrated a higher efficacy compared to CBD in reducing most inflammatory markers in this cisplatin-induced nephropathy model nih.govoup.comoup.comresearchgate.net. CBGA's potent inhibitory effect on the channel-kinase TRPM7 and its ability to inhibit store-operated calcium entry (SOCE) in pro-inflammatory immune cells may contribute significantly to its kidney-protective effect nih.gov.
Reduction of Oxidative Damage in Cellular Systems
CBGA has shown potential in reducing oxidative damage in cellular systems cannabiscareer.comgetsoul.com. Oxidative stress is a significant factor in various diseases, and compounds with antioxidant properties can help protect cells from damage caused by free radicals nih.govmdpi.com. In vitro studies have indicated that CBGA can greatly inhibit the enzyme aldose reductase, which is a major contributor to oxidative stress implicated in cardiovascular and other problems leafly.ca. This suggests a mechanism by which CBGA may exert its antioxidant effects. While some research on cellular antioxidant defense, such as the modulation of SOD-1 expression, has focused on cannabigerol (B157186) (CBG), the decarboxylated form of CBGA, CBGA itself is recognized for its antioxidant potential cannabiscareer.comnih.govgetsoul.com.
Antineoplastic and Antitumor Activities
Preclinical findings suggest that cannabinoids, including CBG, possess antitumoral activities nih.govoup.comexplorationpub.comflowermed.com.br. Research is exploring the potential of CBGA in inhibiting the growth and proliferation of cancer cells.
Inhibition of Colon Cancer Cell Proliferation and Polyp Development
Studies have investigated the effects of CBGA on colon cancer cells and the development of colon polyps. Research indicated that combinations of cannabinoids, including CBGA, triggered a decrease in the cell viability of cells derived from human polyps encyclopedia.pubnih.govmdpi.com. Specifically, combinations of cannabidivarin (B1668262) (CBDV), tetrahydrocannabivarin (B162180) (THCV), cannabichromenic acid (CBCA), and CBGA exhibited a synergistic inhibitory effect on the viability of cells derived from colon polyps nih.govmdpi.com. In vitro studies have suggested that CBGA can kill colon cancer cells, hasten early cancer cell death, and arrest the cancer cell cycle leafly.ca. Furthermore, it was suggested that CBGA could potentially prevent the growth and proliferation of polyps, which are considered premalignant precursors of colorectal cancer leafly.canih.gov. While one study noted that CBGA had a weaker cytotoxic effect on colon cancer cells compared to CBD-HQ and CBG, its effect was still considered strong mdpi.com.
Cytotoxic Effects in Leukemia Cell Lines
Investigations into the cytotoxic effects of cannabinoids on leukemia cell lines have included CBGA. Research on T-cell leukemia cell lines found that combinations of CBD and CBGA were able to elicit cell death oncotarget.com. This suggests a potential synergistic interaction between these cannabinoids against leukemia cells oncotarget.com. While some studies in leukemia models focus on the effects of CBG and cannabinol (B1662348) (CBN), showing their suppressive and cell death-inducing effects on acute myeloid leukemia cells, the findings regarding CBGA highlight its potential contribution, particularly in combination with other cannabinoids mdpi.comresearchgate.net.
Efficacy in Glioblastoma Models
Research into the effects of cannabinoids on glioblastoma, an aggressive brain cancer, has primarily focused on compounds like CBD and CBG scirp.orgbrainlife.orgexplorationpub.comflowermed.com.brnih.govresearchgate.netmdpi.com. While CBGA is the precursor to many cannabinoids, including those studied in glioblastoma models scirp.org, direct research specifically on the efficacy of CBGA in these models is less extensively reported in the provided search results compared to its decarboxylated form, CBG. Studies have shown that CBG alone and in combination with CBD effectively promoted apoptosis in glioblastoma stem cells and inhibited the invasive behavior of glioblastoma cells in vitro researchgate.netmdpi.com. Although the direct role of CBGA in glioblastoma models requires further specific investigation, the findings for related cannabinoids like CBG suggest potential avenues for research into CBGA's effects.
Synergistic Interactions with Other Cannabinoids in Cancer Inhibition
Studies suggest that CBGA may exhibit synergistic interactions with other cannabinoids, enhancing their cytotoxic activity against cancer cells. Research on colorectal cancer cell lines and colon polyps, for instance, showed that a CBGA-rich fraction combined with a Δ9-tetrahydrocannabinolic acid (THCA)-rich fraction resulted in a reduction of IC50 values compared to either fraction alone. frontiersin.orgnih.gov Another study involving T-cell leukemia cell lines found that combinations of THC and CBD, as well as CBD and CBGA, induced cell death. oncotarget.com These findings suggest that combining CBGA with other cannabinoids could potentially increase their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis. oncotarget.comresearchgate.netjournal-jop.org
| Cannabinoid Combination | Cancer Cell Line / Model | Observed Effect | Reference |
| CBGA-rich fraction + THCA-rich fraction | Colorectal cancer cells, colon polyps | Reduced IC50, cytotoxic activity | frontiersin.orgnih.gov |
| CBD + CBGA | T-cell leukemia cell lines | Induced cell death, synergistic cytotoxic activity | oncotarget.com |
Neuroprotective and Neuromodulatory Properties
CBGA and its derivatives are being investigated for their potential neuroprotective and neuromodulatory effects, particularly in the context of neurodegenerative diseases. oup.comresearchgate.netnih.gov
Preclinical studies suggest that CBGA and related compounds may help protect neural cells from degeneration and damage. Research on novel CBGA derivatives, such as CBGA-quinone (CBGA-Q) and its sodium salt, has shown neuroprotective effects in in vivo models of Huntington's disease (HD) and Parkinson's disease (PD). researchgate.netglobenewswire.com These derivatives demonstrated the ability to alleviate clinical symptoms and prevent the loss of neurons in murine models. globenewswire.com Additionally, studies have indicated that CBGA can restore the physiological expression level of TRPM7, a receptor channel implicated in neurodegenerative diseases, in the hippocampus of an Alzheimer's disease mouse model. nih.gov
Neuroinflammation is a significant factor in the progression of neurodegenerative diseases like Parkinson's disease. mdpi.comnih.govoatext.comresearchgate.net Research into CBGA derivatives has explored their potential to reduce neuroinflammation. In a mouse model of PD induced by 6-hydroxydopamine, oral administration of CBGA-Q was found to inhibit the expression of proinflammatory cytokines and attenuate astroglial and microglial reactivity in the substantia nigra. researchgate.netglobenewswire.com These anti-inflammatory effects are believed to contribute to the observed neuroprotective benefits in these models. researchgate.netglobenewswire.com
| Compound / Treatment | Neurodegenerative Disease Model | Key Findings (In Vivo) | Reference |
| CBGA-Q | Parkinson's disease (mouse model) | Inhibited proinflammatory cytokines, attenuated astroglial and microglial reactivity | researchgate.netglobenewswire.com |
| CBGA | Alzheimer's disease (mouse model) | Restored physiological expression of TRPM7 in hippocampus | nih.gov |
| CBGA derivatives | Huntington's disease (murine model) | Alleviated clinical symptoms, prevented neuronal loss, inhibited proinflammatory cytokines | globenewswire.com |
Metabolic Regulation and Disorder Management
CBGA has shown potential in influencing metabolic processes and may be relevant for managing metabolic disorders. cannactiva.comfrontiersin.orgoup.com
CBGA has been identified as a dual PPARα/γ agonist, suggesting a potential role in the treatment of metabolic disorders such as diabetes mellitus. frontiersin.orgoup.comnih.govnih.gov PPARα and PPARγ are nuclear receptors that play crucial roles in glucose and lipid metabolism. frontiersin.org By activating these receptors, CBGA may influence insulin (B600854) sensitivity and glycemic control. cannactiva.comoup.com Preclinical studies have suggested that CBGA could be beneficial in controlling diabetes mellitus and preventing associated cardiovascular complications. cannactiva.comfrontiersin.org
While research on CBGA's direct influence on cardiovascular parameters is still developing, its potential in managing metabolic disorders like diabetes could indirectly impact cardiovascular health, as these conditions are often linked. cannactiva.comfrontiersin.orgfrontiersin.orgnyu.edu Some research on cannabigerol (CBG), the decarboxylated form of CBGA, has explored its effects on blood pressure and heart rate in normotensive mice, suggesting a potential hypotensive effect possibly mediated through α2AR agonism. frontiersin.orgfrontiersin.orgresearchgate.net Given that CBGA is the precursor to CBG, further research is needed to fully understand CBGA's specific influence on cardiovascular parameters. mdpi.comresearchgate.net
Modulation of Glucose Metabolism and Lipid Homeostasis
Research suggests that CBGA may play a role in modulating glucose metabolism and lipid homeostasis. Studies have identified CBGA as a dual agonist of PPARα and PPARγ receptors. oup.comresearchgate.net These nuclear receptors are fundamentally involved in energy homeostasis and metabolism, and their dysregulation is linked to metabolic diseases like type 2 diabetes and dyslipidemia. researchgate.net
Activation of PPARs by CBGA could potentially improve lipid metabolism and reduce the accumulation of adipose tissue, thereby potentially mitigating insulin resistance in the context of type 2 diabetes. researchgate.net Additionally, fractions of Cannabis sativa containing high amounts of CBG/CBGA have been shown to inhibit the aldose reductase enzyme, which is involved in the reduction of glucose to sorbitol and implicated in the cardiovascular complications of type 2 diabetes. researchgate.net While some research highlights the effects of other cannabinoids like CBD on lipid and glucose homeostasis researchgate.netmdpi.compostersessiononline.eu, the specific in vivo effects of CBGA in modulating these processes are an ongoing area of investigation.
Antimicrobial Spectrum of Activity
CBGA has demonstrated potential as an antimicrobial agent, exhibiting activity against a range of pathogens. getsoul.comtaylorandfrancis.com
Studies have indicated that CBGA possesses antibacterial properties, including against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). getsoul.commdpi.comcannabiscareer.com While some research highlights the potent antibacterial activity of other cannabinoids like CBG and CBCA against MRSA openaccessgovernment.orgmdpi.comnih.govmjbizdaily.combiorxiv.orgnih.govxiahepublishing.com, CBGA has also shown activity, albeit with potentially lower potency compared to its decarboxylated form, CBG, and other cannabinoids like CBDA. mdpi.combiorxiv.orgnih.gov
Research suggests that cannabinoids, including CBG, may exert their antibacterial effects by targeting the cytoplasmic membrane of Gram-positive bacteria and interfering with biofilm formation. openaccessgovernment.orgnih.govbiorxiv.orgnih.gov
Data on the minimum inhibitory concentrations (MICs) of various cannabinoids against MRSA have been reported, indicating that CBGA has shown activity, though typically at higher concentrations compared to CBG, CBD, and CBCA. mdpi.com
| Compound | MIC against MRSA (µg/mL) |
| CBG | 2 |
| CBD | 2 |
| CBCA | 2 |
| CBGA | 4 |
| CBC | 8 |
| CBDA | 2-4 |
In addition to its antibacterial effects, CBGA has also been reported to possess antifungal properties. getsoul.comtaylorandfrancis.commdpi.com Early research screened the antimicrobial potential of different cannabinoids towards fungi, with some cannabinoids, including CBG and its isomers and homologs, showing activity against assayed fungi. taylorandfrancis.comconicet.gov.ar While specific detailed data on CBGA's antifungal spectrum and potency from in vivo studies are limited in the provided search results, its inclusion in studies investigating the antimicrobial potential of cannabinoids suggests its relevance in this area. getsoul.comtaylorandfrancis.commdpi.comfrontiersin.org
Other Investigated Therapeutic Applications
Beyond metabolic and antimicrobial effects, preclinical research has explored other potential therapeutic applications for CBGA.
The potential of cannabinoids in alleviating chemotherapy-induced nausea and vomiting (CINV) has been investigated, with some cannabinoids showing promise in preclinical and clinical settings. mdpi.commdpi.commedwave.clresearchgate.netamegroups.org While the provided search results primarily discuss the effects of other cannabinoids like THC, CBD, and nabilone (B1677615) on CINV mdpi.commdpi.commedwave.clresearchgate.netamegroups.org, one source mentions that CBGA has been observed to stimulate appetite in studies focused on cannabinoid effects on appetite, indicating potential applications for conditions leading to appetite loss, such as chemotherapy-induced nausea. getsoul.com However, direct preclinical or in vivo research specifically detailing CBGA's effects on chemotherapy-induced nausea, vomiting, or diarrhea was not prominently featured in the search results.
Research in animal models of epilepsy has investigated the effects of CBGA on seizures. Studies using the Scn1a+/- mouse model of Dravet syndrome, a severe form of childhood epilepsy, have identified CBGA as a phytocannabinoid with anticonvulsant properties. nih.govnews-medical.netneurosciencenews.com In these models, CBGA was found to be potent and capable of potentiating the anticonvulsant effects of clobazam against hyperthermia-induced and spontaneous seizures. nih.gov CBGA also demonstrated anticonvulsant effects in the maximal electroshock (MES) threshold test. nih.gov
However, the effects of CBGA on seizures appear to be complex and potentially dose-dependent, as higher doses of CBGA have also been reported to have proconvulsant effects in other seizure types, such as in the 6-Hz threshold test, and increased spontaneous seizure frequency in Scn1a+/- mice. nih.govnews-medical.netneurosciencenews.com
Studies suggest that CBGA may interact with several epilepsy-relevant targets, including GPR55, TRPV1 channels, and GABAA receptors. nih.gov These findings indicate that CBGA, along with other cannabinoid acids like cannabidivarinic acid (CBDVA) and cannabigerovarinic acid (CBGVA), may contribute to the effects observed with cannabis-based products in epilepsy. nih.govnews-medical.netneurosciencenews.com
| Epilepsy Model/Test | CBGA Effect | Notes |
| Hyperthermia-induced seizures (Scn1a+/- mice) | Anticonvulsant; potentiated clobazam effects. | More potent than CBD in reducing seizures triggered by a febrile event. news-medical.netneurosciencenews.com |
| Spontaneous seizures (Scn1a+/- mice) | Anticonvulsant; potentiated clobazam effects. | Higher doses increased seizure frequency. nih.govnews-medical.netneurosciencenews.com |
| MES threshold test | Anticonvulsant | |
| 6-Hz threshold test | Proconvulsant (at higher doses) |
Analytical Methodologies for Cannabigerolic Acid Quantification in Biological Matrices
Challenges in Acidic Cannabinoid Analysis
Acidic cannabinoids, including CBGA, are the dominant forms found in the cannabis plant. mdpi.comscielo.br Unlike their neutral counterparts (such as CBG), acidic cannabinoids are less stable and more prone to degradation under certain conditions. mdpi.comscielo.brnih.gov This instability poses significant challenges for analytical techniques, particularly those involving elevated temperatures.
Thermal Decarboxylation During Gas Chromatography
One of the primary challenges in analyzing acidic cannabinoids like CBGA using gas chromatography (GC) is thermal decarboxylation. mdpi.comnih.govchromatographyonline.comnih.gov GC requires high temperatures in the injector port and column to volatilize analytes. mdpi.comchromatographyonline.com This heat causes the carboxylic acid group on CBGA to be cleaved, converting it into its neutral form, cannabigerol (B157186) (CBG). mdpi.comnih.govchromatographyonline.comnih.gov
This decarboxylation means that a GC analysis of a sample containing CBGA will show a peak for CBG, which may not accurately reflect the original concentration of CBGA in the sample. chromatographyonline.com While derivatization techniques can be employed to protect the carboxylic acid group and prevent decarboxylation, they add extra steps to the sample preparation process and can introduce their own efficiency issues. nih.govnih.govmdpi.com The extent of decarboxylation in GC can also be inconsistent, affecting reproducibility. chromatographyonline.com
Potential for Thermal Degradation and Isomerization
Beyond decarboxylation, acidic cannabinoids are susceptible to other forms of thermal degradation and isomerization when exposed to light or heat. mdpi.comscielo.brnih.govfrontiersin.org These processes can lead to the formation of various by-products, including oxidation products like cannabinol (B1662348) (CBN) and isomers. scielo.brnih.govresearchgate.net
For example, studies have shown that heating acidic cannabinoids can result in the formation of other cannabinoids or degradation products. nih.govfrontiersin.orgresearchgate.net This thermal instability can complicate the accurate quantification of CBGA, as the measured concentration might be lower than the original amount due to its conversion into other compounds during sample preparation or analysis, particularly with techniques that involve heating. nih.govresearchgate.net
Sample Preparation and Extraction Techniques for Biological Specimens
Sample preparation is a critical step in the analysis of cannabinoids in biological matrices due to their complexity and the need to isolate and concentrate the target analytes while removing interfering substances. nih.govresearchgate.net Common sample preparation procedures include homogenization, extraction, and clean-up steps. nih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most widely used extraction methodologies for routine cannabinoid determination in biological samples. nih.govpnrjournal.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a highly efficient technique for isolating and concentrating target analytes from complex biological matrices. nih.govlabmanager.com It involves passing a liquid sample through a solid sorbent material that selectively retains the desired compounds. labmanager.com Unwanted impurities are then washed away, and the retained analytes are eluted with a suitable solvent, resulting in a purified extract. labmanager.com
SPE is particularly useful for biological specimens with high protein content, which can interfere with other extraction methods like LLE. tiaft.org Sample pre-treatment, such as protein precipitation, is often necessary before SPE to ensure efficient flow through the cartridge and prevent clogging. tiaft.org SPE offers advantages such as high selectivity, reproducibility, and compatibility with automated systems. labmanager.com It has been successfully applied for the extraction of cannabinoids, including acidic forms, from various biological specimens like blood plasma. ljmu.ac.uk For example, SPE using C18 cartridges has been employed in methods for cannabinoid analysis in serum. gtfch.org
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a traditional separation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. labmanager.com LLE is often described as a fast, inexpensive, and efficient procedure, particularly effective for biological fluids with low protein content. tiaft.org
For cannabinoid extraction from biological samples, LLE is commonly employed. nih.govpnrjournal.com The pH of the sample may need to be adjusted prior to LLE to optimize the extraction of cannabinoids with varying chemical properties, such as acidic and neutral forms. nih.gov While effective, LLE can sometimes lead to the formation of stable emulsions, which can be problematic. tiaft.org Strategies to overcome emulsion formation include adjusting the phase ratio, adding neutral salts, or freezing the aqueous phase. tiaft.org LLE has been used in conjunction with GC-MS methods for extracting cannabinoids from blood and urine samples. ljmu.ac.uk
Optimized Solvent Systems for CBGA Isolation
The choice of solvent system is crucial for efficient extraction and isolation of cannabinoids, including CBGA, from biological matrices. The polarity of the solvent or solvent mixture plays a significant role in the recovery of different cannabinoids. nih.govnih.gov
Polar solvents are generally well-suited for extracting cannabinoids. nih.gov However, a mixture of polar and non-polar solvents can also be effective. nih.gov For instance, mixtures of n-hexane and ethanol (B145695) have been mentioned in the context of cannabinoid extraction. nih.gov Research on optimizing extraction solvents for Cannabis sativa has shown that different solvents exhibit differential selectivity towards various cannabinoids. researchgate.net While many studies focus on major cannabinoids like CBD and THC, the principles of solvent optimization apply to the extraction of CBGA as well.
Studies exploring optimal solvent systems for cannabinoid extraction from plant material, which can inform approaches for biological matrices, have investigated various solvents including methanol (B129727), ethanol, acetonitrile (B52724), and hexane, as well as mixtures thereof. researchgate.net The optimal solvent system composition can depend on the specific matrix and the target cannabinoids. For example, a mixture of acetonitrile and methanol (80:20, v/v) was found to be an effective solvent system for sample preparation in a UHPLC-UV-MS method for quantifying multiple cannabinoids, including CBGA, from C. sativa samples. thieme-connect.com Ethanol has also been suggested as a preferred solvent for cannabinoid extraction, showing high yields for acidic cannabinoids in some studies. nih.gov
Application in Diverse Biological Matrices
Analytical methodologies for CBGA quantification are applicable to a variety of biological matrices. The choice of matrix depends on the purpose of the analysis, such as forensic toxicology, pharmacokinetic studies, or therapeutic drug monitoring. unimore.itpnrjournal.comusask.ca
Common biological matrices analyzed for cannabinoids include whole blood, plasma, serum, urine, oral fluid, and hair. nih.govpnrjournal.comusask.ca Blood and its derivatives (plasma and serum) are valuable for assessing recent drug use and correlating cannabinoid levels with observed effects or impairment. nih.govencyclopedia.pub Urine analysis is frequently used in workplace drug testing and abstinence control programs to indicate recent exposure. nih.govencyclopedia.pub Oral fluid is another matrix used for detecting recent cannabis consumption. nih.gov Hair and nails can provide information on longer-term exposure. nih.govpnrjournal.com
While many analytical methods focus on the more prevalent cannabinoids like THC and CBD and their metabolites, methods are being developed and applied for the quantification of a wider range of cannabinoids, including CBGA, in these diverse biological matrices. nih.govresearchgate.net Studies have demonstrated the capability to quantify multiple cannabinoids, including CBGA, in matrices such as plasma and urine using techniques like rapid screen electrospray ionization mass spectrometry (RS-ESI-MS). researchgate.netnih.gov The development of sensitive and specific methods is crucial for accurately determining the presence and concentration of CBGA in these complex biological samples, supporting various research and clinical applications.
Quantification in Whole Blood and Plasma
Quantifying CBGA in whole blood and plasma presents challenges due to the complex matrix composition. Several LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple cannabinoids, including CBGA, in these matrices. These methods typically involve sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate and concentrate the cannabinoids from the biological matrix. nih.govljmu.ac.uk
For instance, one LC-MS/MS method developed for the quantification of various cannabinoids, including CBGA, in whole blood utilized SPE for sample extraction. nih.gov Another study employed a salting-out assisted liquid-liquid extraction (SALLE) coupled with LC-MS/MS for the analysis of several cannabinoids in plasma. nih.gov Rapid screening methods using electrospray ionization mass spectrometry (ESI-MS) without a traditional LC column have also been explored for the rapid quantification of cannabinoids, including CBGA, in bovine plasma, demonstrating good correlation with LC-MS/MS results. usda.gov
Research findings indicate that LC-MS/MS methods offer sufficient sensitivity for detecting and quantifying CBGA in blood and plasma. Lower limits of quantification (LLOQs) for CBGA and other cannabinoids in blood and plasma typically range from sub-nanogram to low nanogram per milliliter levels, depending on the specific method and instrumentation used. nih.govusda.gov
Table 1: Examples of Analytical Parameters for Cannabinoid Quantification in Plasma
| Analyte | Method | Extraction | Matrix | LLOQ (ng/mL) |
|---|---|---|---|---|
| CBGA | RS-ESI-MS | Minimal sample prep | Bovine Plasma | 0.22 - 5.20 (Range across analytes) usda.gov |
| CBGA (along with other cannabinoids) | LC-MS/MS | SPE | Whole Blood | 0.5 - 2 (Range across analytes) nih.gov |
Note: LLOQ values presented here are indicative and may vary based on specific method parameters and validation.
Analysis in Oral Fluid and Urine
Oral fluid and urine are alternative biological matrices used for cannabinoid testing. Analysis in these matrices can provide information about recent exposure. Similar to blood and plasma, LC-MS/MS is the preferred technique for quantifying acidic cannabinoids like CBGA in oral fluid and urine due to the potential for decarboxylation with GC-MS. nih.govthermofisher.com
Sample preparation for oral fluid and urine analysis often involves simpler procedures compared to blood, such as dilute-and-shoot or simple extraction techniques. nih.govthermofisher.com A validated LC-MS/MS method for the analysis of multiple cannabinoids, including CBGA, in oral fluid and urine utilized a dilute and shoot procedure. nih.gov Another LC-MS/MS method for oral fluid analysis involved a liquid-liquid extraction with an alkaline buffer to favor the recovery of parent compounds. hubspotusercontent-na1.net
GC-MS methods have also been applied to urine analysis for cannabinoids, but derivatization is typically required to analyze acidic forms like CBGA without decarboxylation. nih.govingentaconnect.com Research has explored the detection of CBG (the decarboxylated form of CBGA) in urine after enzymatic hydrolysis, suggesting that CBGA may be excreted in conjugated forms. ingentaconnect.com
Analytical methods for oral fluid and urine have demonstrated good linearity and reproducibility for CBGA and other cannabinoids. thermofisher.com LLOQs in oral fluid and urine are generally in the low nanogram per milliliter range. thermofisher.com
Table 2: Examples of Analytical Parameters for Cannabinoid Quantification in Oral Fluid and Urine
| Analyte | Method | Sample Prep | Matrix | LLOQ (ng/mL) |
|---|---|---|---|---|
| CBGA (along with other cannabinoids) | LC-MS/MS | Dilute and shoot | Oral Fluid, Urine | 0.25 - 2.5 (Range across analytes) thermofisher.com |
| CBGA (along with other cannabinoids) | LC-MS/MS | Liquid-liquid extraction (alkaline) | Oral Fluid | Low pg/mL levels reported for 21 cannabinoids hubspotusercontent-na1.net |
Note: LLOQ values presented here are indicative and may vary based on specific method parameters and validation.
Detection in Tissue Samples
Analysis of CBGA in tissue samples provides insights into its distribution and potential accumulation in specific organs or tissues. LC-MS is a suitable technique for the analysis of cannabinoids in tissue extracts. researchgate.net Sample preparation for tissue analysis typically involves homogenization and extraction steps to release the cannabinoids from the tissue matrix. nih.gov
Research involving the analysis of cannabinoids in plant tissue, which shares some analytical challenges with biological tissues, has utilized LC-MS methods for the quantification of CBGA and other cannabinoids. nih.govpublish.csiro.au These methods often involve extraction with solvents like ethanol followed by centrifugation to remove particulate matter. nih.gov
While specific detailed research findings on CBGA quantification in human or animal tissues are less readily available in the provided search results compared to fluids, the principles of LC-MS-based analysis and appropriate extraction techniques developed for other matrices and plant tissues can be applied. researchgate.netnih.govpublish.csiro.au The complexity of tissue matrices may necessitate more rigorous extraction and clean-up procedures to minimize matrix effects and ensure accurate quantification.
Table 3: Example Analytical Approach for Cannabinoid Analysis in Tissue (Plant Tissue Example)
| Analyte | Method | Sample Prep | Matrix |
|---|
Future Directions and Emerging Research Avenues for Cannabigerolic Acid
In-depth Elucidation of CBGA-Specific Molecular Mechanisms
Understanding the precise molecular targets and pathways influenced by CBGA is a critical area for future investigation. While some preliminary interactions have been identified, a comprehensive mapping is needed to fully unlock its therapeutic potential. nih.gov
Comprehensive Mapping of Receptor and Enzyme Interactions
Future studies will focus on a more detailed characterization of how CBGA interacts with various receptors and enzymes in the body. Although CBGA has shown little to no agonist or antagonist activity at CB1 and CB2 receptors in some screenings, its interactions with other targets are being explored. nih.govmdpi.com Research indicates potential interactions with GPR55, TRPV1 channels, and GABAA receptors, suggesting diverse mechanisms of action. nih.gov CBGA has also been shown to inhibit aldose reductase, an enzyme linked to diabetic complications, and activate receptors involved in lipid metabolism. acslab.com Further research aims to comprehensively map these interactions and identify novel targets. cbd-alchemy.comacslab.com
Table 1: Potential CBGA Molecular Targets Identified in Preliminary Research (Intended to be an interactive table)
| Target | Observed Interaction | Potential Relevance |
| GPR55 | Inhibition (IC50 ~5 µM) | Neurological conditions, pain, inflammation nih.gov |
| TRPV1 Channels | Inhibition (IC50 ~22 µM) | Pain, inflammation nih.govthemarijuanaherald.com |
| GABAA Receptors | Positive Allosteric Modulator-like profile (EC50 ~910 nM) | Epilepsy, anxiety nih.gov |
| Aldose Reductase | Inhibition | Diabetic complications acslab.com |
| PPAR Receptors | Dual Agonist | Metabolic disorders, lipid metabolism cbd-alchemy.comacslab.com |
| Nav Channels | Inhibitory effects | Anti-seizure activity frontiersin.org |
| SARS-CoV-2 PLpro | Binding and potential inhibition | Antiviral applications mdpi.comoregonstate.edu |
Detailed research findings are needed to fully understand the nature and physiological consequences of these interactions. For instance, while CBGA inhibits TRPV1, its high IC50 suggests this target might be less relevant to certain effects compared to its modulation of GABAA receptors, which occurs at concentrations within the estimated in vivo range. nih.gov Future studies should aim to confirm these interactions and determine their functional significance in biological systems.
Characterization of CBGA Metabolite Pharmacological Activity
The metabolic pathways of CBGA in the body are not yet fully understood, and future research will focus on exploring its metabolic profile and characterizing the pharmacological activity of its metabolites. nih.gov CBGA undergoes enzymatic transformations, particularly by liver-based cytochrome P450 enzymes, producing metabolites such as 6′,7′-epoxy-CBG and cyclo-CBG. criver.cc Studies suggest that cyclo-CBG is produced at significantly higher levels, making it metabolically dominant. criver.cc Given that metabolites of other cannabinoids like CBD and Δ9-THC have demonstrated pharmacological effects, including anticonvulsant properties, it is crucial to investigate whether CBGA metabolites also contribute to its observed effects. nih.gov Future studies will aim to identify and quantify these metabolites and assess their individual biological activities.
Translation of In Vitro Findings to Complex In Vivo Systems
Translating promising results from in vitro studies to complex in vivo systems is a significant challenge in cannabinoid research. nih.govsygnaturediscovery.com Future research will focus on bridging this gap for CBGA by designing in vivo experiments that accurately reflect disease pathology and treatment response in humans. sygnaturediscovery.com While in vitro studies have shown CBGA's potential in areas like antibacterial activity, metabolic disorders, and anti-cancer effects, these findings need to be validated in living organisms. cbd-alchemy.comcannabiscareer.com For example, research on CBGA's antibacterial properties is in early stages and requires translation of in vitro findings to in vivo models. nih.gov Similarly, preclinical studies demonstrating CBGA's anti-tumor activity in gastrointestinal cancer cell lines need to be further examined for clinical safety and efficacy in humans. europeanpharmaceuticalreview.combiospace.com Advanced computational modeling and simulation techniques, along with the use of translational tools like organ-on-a-chip models, can help predict in vivo behavior based on in vitro data and improve the translatability of preclinical data. sygnaturediscovery.comcn-bio.com
Translational Research and Therapeutic Development
Translational research for CBGA aims to move findings from basic science into practical therapeutic applications. This involves developing stable formulations and conducting clinical trials to confirm efficacy and safety in humans. horncreekhemp.com
Development of Stable and Bioavailable CBGA Formulations
A key challenge in developing CBGA as a therapeutic agent is its low bioavailability, particularly when administered orally, due to poor water solubility and extensive first-pass metabolism in the liver. criver.ccnih.gov Future research is focused on developing stable and bioavailable CBGA formulations to overcome these limitations. Strategies being explored include nanoemulsion technologies to reduce particle size and increase solubility, and the use of lipid carriers to enhance absorption across biological membranes. criver.cc Novel delivery methods, such as sublingual administration and potentially advanced systems like 3D printed bigels, are also being investigated to bypass the digestive system and improve uptake. criver.cccannawayz.comresearchgate.net Research is ongoing to develop CBGA-specific formulations for therapeutic use, addressing challenges related to its stability. cannabiscareer.com
Table 2: Strategies for Improving CBGA Bioavailability (Intended to be an interactive table)
| Strategy | Mechanism | Potential Benefit |
| Nanoemulsion Technologies | Reduces particle size, increases solubility | Enhanced absorption rates criver.cc |
| Lipid Carriers | Improves traversal of biological membranes | Enhanced uptake criver.cc |
| Novel Delivery Methods | Bypasses first-pass metabolism (e.g., sublingual) | Increased systemic absorption criver.cccannawayz.com |
| Synergistic Combinations | Potential entourage effect | Enhanced therapeutic outcomes horncreekhemp.comcriver.cc |
| Nanoparticle Encapsulation | Controlled release, improved delivery | Enhanced activation of targets (e.g., TRPV1) themarijuanaherald.com |
Furthermore, exploring synergistic effects between CBGA and other cannabinoids or terpenes within formulations is an emerging area of research, aiming to enhance therapeutic outcomes and potentially allow for lower effective doses. horncreekhemp.comthemarijuanaherald.comcriver.cc
Clinical Trials to Validate Preclinical Efficacy and Safety Profiles
Despite promising preclinical studies highlighting CBGA's potential anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer properties, there is a notable lack of extensive clinical trials involving CBGA. cannabiscareer.comhorncreekhemp.comgetsoul.com Future directions critically involve conducting well-designed clinical trials in human volunteers to evaluate CBGA's safety, efficacy, and potential medical applications under controlled conditions. horncreekhemp.com These trials are essential to validate the preclinical findings and establish optimal dosages and identify potential side effects, providing the necessary evidence to support CBGA's therapeutic use in clinical settings. horncreekhemp.com Clinical trials are needed to confirm the potential of CBGA in addressing specific health conditions such as inflammation, bacterial infections, metabolic disorders, and neurological diseases. horncreekhemp.com The development of novel formulations, including those containing CBGA and other cannabinoids, is progressing towards clinical examination to assess their safety and efficacy in treating conditions like gastrointestinal cancer. europeanpharmaceuticalreview.combiospace.com The results from these future clinical studies will be crucial for healthcare providers and regulatory agencies to make informed decisions regarding the use of CBGA-based therapies. horncreekhemp.com
Investigation of Synergistic Effects with Established Pharmaceutical Interventions
Future research aims to explore the potential synergistic effects of CBGA when combined with other cannabinoids or conventional medications. horncreekhemp.comnih.gov This area of investigation is crucial for understanding how CBGA might enhance therapeutic outcomes or offer new avenues for combination therapies. horncreekhemp.comnih.gov Exploring these synergies could lead to the development of new formulations and treatments that leverage the combined potential of cannabinoids and existing pharmaceuticals. horncreekhemp.com Research into such combinations seeks to optimize cannabinoid therapies for specific health conditions, potentially offering more personalized and effective treatment options. horncreekhemp.com
Advancements in Engineered Biosynthesis and Sustainable Production
The limited natural diversity and abundance of certain cannabinoids from plant biosynthesis necessitate efficient biotransformation processes to expand their accessibility. frontiersin.orgnih.gov Engineered biosynthesis in heterologous systems like yeast and Escherichia coli offers a promising route for the sustainable and scalable production of CBGA and its derivatives. frontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov This approach involves reconstructing biosynthetic pathways in microbial hosts. acs.orgresearchgate.net
Optimization of Enzymatic Biotransformation Processes for Enhanced Yields
Optimizing the enzymatic reactions involved in CBGA biosynthesis is a key focus for improving production yields. The biosynthesis of CBGA primarily involves the transfer of a geranyl pyrophosphate (GPP) group to olivetolic acid (OLA), catalyzed by aromatic prenyltransferase enzymes. frontiersin.orgresearchgate.net While the plant enzyme responsible is geranyl-pyrophosphate-olivetolic acid geranyltransferase (GOT), soluble enzymes like NphB from Streptomyces have been explored for recombinant microbial expression and engineering due to the lack of an experimentally determined structure for GOT. frontiersin.orgnih.govfrontiersin.orgresearchgate.net
Studies have focused on enhancing the specificity and kinetic performance of enzymes like NphB to increase CBGA yield. researchgate.netmdpi.com For instance, engineered NphB variants have demonstrated significant improvements in CBGA production. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Optimization of reaction conditions, such as buffer pH and substrate concentrations, has also been investigated to enhance the efficiency of biotransformation. nih.gov For example, a pH of 8.0 in a Tris-HCl buffer was found to yield the highest product yield in one study. nih.gov
Research findings on enzymatic optimization for CBGA production include:
| Enzyme Variant | Improvement in CBGA Production (Fold Increase) | Reference |
| Engineered NphB triple mutants | 7 | frontiersin.orgnih.govfrontiersin.org |
| NphB* S214T (relative to WT) | 68 | nih.gov |
| NphB* S214T (relative to NphB*) | 2 | nih.gov |
| NphB Y288A_G286S or Y288V_A232S | 21 (in titer, 744 mg/L) | researchgate.netmdpi.com |
| NphB Q295F | 20 (in vivo activity) | mdpi.com |
| NphB W3 mutant | 10.3 (catalytic efficiency) | mdpi.com |
These studies demonstrate the potential of enzyme engineering and reaction condition optimization to significantly enhance CBGA production. frontiersin.orgnih.govfrontiersin.orgresearchgate.netmdpi.com
Exploration of Novel Enzyme Variants and Biocatalysts
The exploration of novel enzyme variants and biocatalysts is crucial for expanding the range and improving the efficiency of cannabinoid biosynthesis. frontiersin.orgnih.govfrontiersin.org This includes identifying enzymes with improved substrate specificity and catalytic activity for CBGA and its derivatives. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Computational modeling and structure-guided mutagenesis have been employed to design engineered enzyme variants with tailored specificity. frontiersin.orgnih.govfrontiersin.org
Novel enzymatic activities have been identified that enable the biosynthesis of new CBGA derivatives with varying aliphatic chain lengths. frontiersin.orgnih.govfrontiersin.org For instance, engineered NphB variants have shown the ability to produce derivatives like cannabigerovarinic acid (CBGVA) and 3-geranyl orsellinic acid with enhanced yields, and even a novel compound, 3-geranyl-2,4-dihydroxybenzoic acid. frontiersin.orgnih.govfrontiersin.org The discovery and application of enzymes like CsPT4 and NphB represent significant progress in cannabinoid metabolic engineering. acs.orgnih.gov
Research highlights on novel enzyme variants:
| Enzyme Variant | Enhanced Production of | Fold Increase | Reference |
| Engineered NphB triple mutants | Cannabigerovarinic acid (CBGVA) | 4 | frontiersin.orgnih.govfrontiersin.org |
| Engineered NphB single mutant | 3-geranyl orsellinic acid | 1.3 | frontiersin.orgnih.govfrontiersin.org |
| Engineered NphB variants | 3-geranyl-2,4-dihydroxybenzoic acid | Novel activity | frontiersin.orgnih.govfrontiersin.org |
| NphB W3 mutant | CBGVA (catalytic efficiency) | 20.8 | mdpi.com |
| NphB W4 mutant | CBGVA (enzyme activity) | 9.3 | mdpi.com |
| Aspergillus terreus AtaPT variants | CBGA and CBG | - | nih.gov |
These efforts are laying the groundwork for the microbial production of a wider array of cannabinoids. frontiersin.orgnih.govfrontiersin.org
Industrial-Scale Bioproduction of CBGA and its Derivatives
The development of industrial-scale bioproduction methods for CBGA and its derivatives is a critical step towards meeting market demand and providing a reliable source of these compounds. acs.org Synthetic biology approaches, involving the reconstruction of biosynthetic pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae, are being explored for this purpose. acs.orgresearchgate.netnih.govnih.govmdpi.com
Challenges in industrial-scale production include optimizing the supply of precursor molecules and coordinating the expression of multiple enzymes in the biosynthetic pathway. acs.org However, advancements in gene editing and fermentation technology are facilitating the biosynthesis of cannabinoids in these systems. researchgate.net Studies have demonstrated the feasibility of producing CBGA and its analogs in engineered yeast strains. nih.gov
Efforts in industrial bioproduction aim to achieve high yields and purity of CBGA and its derivatives. mdpi.comacs.org For instance, a continuous reaction setup in a cell-free system has shown the potential to increase CBGA titer. mdpi.com While the yields from heterologous expression systems may still be lower compared to accumulation in cannabis plants, they offer a promising opportunity for the biosynthesis of non-common cannabinoids and provide a foundation for sustainable and scalable production. researchgate.netfrontiersin.orgnih.govmdpi.com
Examples of progress in bioproduction:
| System | Product(s) Produced | Notes | Reference |
| Engineered E. coli (using NphB) | CBGA, CBGVA, other derivatives | Enhanced production demonstrated through enzyme engineering. | frontiersin.orgnih.govfrontiersin.orgresearchgate.net |
| Engineered Saccharomyces cerevisiae | CBGA analogs | Production of analogs with altered bioactivity shown. | nih.gov |
| Engineered E. coli (using AtaPT) | CBGA, CBG | Proof-of-principle study for microbial production. | nih.gov |
| Cell-free system | CBGA | Increased titer demonstrated with continuous reaction setup. | mdpi.com |
| Engineered Saccharomyces cerevisiae | Δ⁹-THCA, CBDA (from CBGA) | Production of downstream cannabinoids from a CBGA pool demonstrated. | mdpi.com |
These developments highlight the growing potential of engineered biosynthesis for the industrial production of CBGA and its derivatives. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com
Refinement of Analytical Methodologies
Development of Highly Sensitive and Selective Methods for Minor Cannabinoid Profiling
The development of highly sensitive and selective methods is crucial for profiling minor cannabinoids, which are present in lower concentrations compared to major ones like THCA and CBDA. researchgate.netmdpi.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), coupled with various detectors, are widely used for cannabinoid analysis. cnr.itresearchgate.netmdpi.com
Challenges in cannabinoid analysis include the potential for decarboxylation of acidic cannabinoids like CBGA during heated methods like Gas Chromatography (GC), which requires derivatization steps. cnr.itmdpi.com HPLC-based methods allow for the direct analysis of both acidic and neutral cannabinoids, providing a more complete profile. cnr.it
Future directions in analytical methodology include the development of time- and cost-efficient methods, as well as focusing on untargeted analysis using orthogonal techniques to identify novel cannabinoids. researchgate.net The goal is to improve sensitivity, selectivity, and robustness for accurate cannabinoid profiling in diverse samples. researchgate.netnih.gov
Analytical techniques for cannabinoid profiling:
| Technique | Description | Advantages | Disadvantages | Reference |
| GC-FID/MS | Gas Chromatography coupled with Flame Ionization or Mass Spectrometry detection | Rapid and simple. | Requires derivatization for acidic cannabinoids, potential thermal degradation. | cnr.itmdpi.com |
| HPLC-UV | High-Performance Liquid Chromatography with UV detection | Allows direct analysis of acidic and neutral cannabinoids, cost-effective. | Lower sensitivity/selectivity compared to MS for complex matrices. | cnr.itmdpi.com |
| UHPLC-MS | Ultra-High Performance Liquid Chromatography with Mass Spectrometry detection | High sensitivity and selectivity, suitable for complex matrices. | Can be more costly than UV detection. | cnr.itmdpi.comunodc.org |
| UHPLC-UV-MS | UHPLC with both UV and MS detection | Combines separation with double detection for qualitative/semi-quantitative analysis. | - | unodc.org |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for low concentrations in complex matrices. | - | unodc.org |
The refinement of these analytical techniques is vital for quality control, research into the effects of individual and minor cannabinoids like CBGA, and ensuring compliance with regulations. researchgate.netnih.gov
Standardization of CBGA Quantification in Diverse Biological and Commercial Samples
The accurate and standardized quantification of cannabigerolic acid (CBGA) in various matrices, including biological samples and commercial products, is crucial for research, quality control, and regulatory compliance. The complexity of these matrices and the chemical properties of CBGA present analytical challenges that necessitate robust and validated methods.
Several analytical techniques are employed for cannabinoid quantification, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common. d-nb.inforesearchgate.net However, GC methods often require derivatization of acidic cannabinoids like CBGA to prevent thermal decarboxylation at high temperatures, which converts them to their neutral form (CBG). d-nb.inforesearchgate.netscielo.brnih.govnih.govmdpi.comresearchgate.net This decarboxylation can lead to inaccurate quantification of the original acidic content. HPLC, particularly when coupled with appropriate detectors, allows for the direct analysis of both acidic and neutral cannabinoids without derivatization. d-nb.inforesearchgate.netscielo.brnih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is considered highly sensitive and selective for cannabinoid analysis, especially in complex biological matrices where cannabinoid concentrations may be low. scielo.brcannabissciencetech.comnih.govmdpi.com These methods offer improved specificity and sensitivity, which is vital for quantifying minor cannabinoids and differentiating between structurally similar compounds. mdpi.commdpi.com Ultra-high-pressure liquid chromatography (UHPLC) is also utilized for its speed and efficiency in separating cannabinoids. scielo.brum.edu.mt
Standardization efforts are underway to address the variability in cannabinoid testing results between laboratories. nih.govpmllabs.comd-nb.info Organizations such as the AOAC (Association of Official Analytical Collaboration) and ASTM are working towards developing standardized methods. nih.govd-nb.info Method validation is a critical step to ensure the reliability and reproducibility of quantification methods. mdpi.comunodc.org Validation typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects. nih.govmdpi.com
Sample preparation is a necessary precursor to analysis due to the complexity of biological and commercial matrices. nih.govmdpi.com This involves homogenization, extraction of analytes, and clean-up steps to remove interfering substances. nih.gov Common extraction methodologies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Research findings highlight the application of validated methods for CBGA quantification in diverse samples:
A validated LC-MS/MS method was developed for the simultaneous quantification of six cannabinoids, including CBGA, in commercial products, demonstrating good linearity and a low LOQ. ubbcluj.ro
A Fast GC/MS method was developed and validated for the determination of main cannabinoids, including CBGA, in Cannabis sativa L. inflorescences. While methylation increased the signal for most carboxylic cannabinoids, it did not significantly increase the signal-to-noise ratio for CBGA. Silylation was found to be a suitable derivatization technique for this method. unibo.itjfda-online.com
A reversed-phase HPLC-UV method coupled with an optimized extraction procedure was successfully developed and validated for the separation and quantification of eight cannabinoids, including CBGA, in recreational and forensic hemp samples. ethz.ch Extraction efficiency was reported to be over 95% for all analytes in recreational hemp samples using this method. ethz.ch
A high-throughput LC-QQQ-MS method was developed and validated for the quantification of 16 cannabinoids, including CBGA, in Cannabis sativa strains, achieving a rapid analysis time while maintaining accuracy and precision. mdpi.com
A single-laboratory validation of an LC-MS/MS method for the detection and quantification of 10 major cannabinoids, including CBGA, in Cannabis sativa root extract showed good regression and suitability for the matrix. researchgate.net
The choice of analytical method depends on factors such as the matrix complexity, the required sensitivity, available instrumentation, and regulatory requirements. While HPLC-UV is considered a gold standard in some pharmacopoeias, LC-MS/MS offers enhanced sensitivity and specificity, particularly for minor cannabinoids and complex biological samples. cannabissciencetech.comnih.govmdpi.com The ongoing development and validation of analytical methods, coupled with inter-laboratory comparisons, are essential for improving the standardization and reliability of CBGA quantification across different sample types. imeko.org
Table 1: Common Analytical Techniques for Cannabinoid Quantification
| Technique | Principle | Advantages | Disadvantages | Suitability for Acidic Cannabinoids (e.g., CBGA) |
| GC | Separates volatile compounds based on their boiling points. | Good for volatile compounds and terpenes. d-nb.info | Requires derivatization for acidic cannabinoids to prevent decarboxylation. d-nb.inforesearchgate.netscielo.brnih.govnih.govmdpi.comresearchgate.net High temperatures can cause degradation. mdpi.com | Requires derivatization. |
| HPLC | Separates compounds based on their interaction with a stationary phase. | Can quantify both acidic and neutral cannabinoids without derivatization. d-nb.inforesearchgate.netscielo.brnih.gov | May have longer run times compared to Fast GC. ubbcluj.ro | Suitable for direct analysis. |
| LC-MS/MS | Combines liquid chromatography separation with mass spectrometry detection. | High sensitivity and specificity, especially for complex matrices and minor cannabinoids. scielo.brcannabissciencetech.comnih.govmdpi.com | Can be more expensive than HPLC-UV. nih.gov | Highly suitable. |
| UHPLC | High-pressure liquid chromatography. | Faster analysis times and improved resolution compared to conventional HPLC. scielo.brum.edu.mt | Requires specialized high-pressure equipment. | Suitable for direct analysis. |
| GC-MS | Combines gas chromatography separation with mass spectrometry detection. | Useful for identification and quantification of volatile compounds. d-nb.inforesearchgate.net | Requires derivatization for acidic cannabinoids. nih.govmdpi.comresearchgate.net | Requires derivatization. |
Table 2: Examples of Validated Methods for CBGA Quantification
| Analytical Method | Matrix Type | Key Findings Related to CBGA Quantification | Source |
| LC-MS/MS | Commercial Products | Method validated for simultaneous quantification of 6 cannabinoids including CBGA; good linearity and low LOQ. | ubbcluj.ro |
| Fast GC/MS | Cannabis sativa L. inflorescences | Method developed and validated; silylation used for derivatization; CBGA quantified. | unibo.it |
| RP-HPLC-UV | Recreational and Forensic Hemp | Method developed and validated for 8 cannabinoids including CBGA; optimized extraction procedure; extraction efficiency >95%. | ethz.ch |
| LC-QQQ-MS | Cannabis sativa strains | High-throughput method validated for 16 cannabinoids including CBGA; rapid analysis time with accuracy and precision. | mdpi.com |
| LC-MS/MS | Cannabis sativa Root Extract | Single-laboratory validation for 10 major cannabinoids including CBGA; good regression observed. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
